Advanced Crystallographic Profiling: Structural Analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol
Advanced Crystallographic Profiling: Structural Analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol
Executive Summary
The structural elucidation of substituted pyridyl alcohols is a critical vector in modern coordination chemistry and pharmaceutical design. 3-Methyl-1-(pyridin-2-yl)butan-1-ol (also known as α -isobutyl-2-pyridinemethanol) serves as a highly versatile bidentate ligand and a valuable synthetic intermediate[1]. Because the molecule features both a rigid heteroaromatic hydrogen-bond acceptor (pyridine nitrogen) and a flexible, sterically demanding alkyl chain (isobutyl group) alongside a hydrogen-bond donor (hydroxyl group), its solid-state behavior is governed by a delicate balance of strong supramolecular interactions and steric packing constraints.
This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SCXRD) analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol, detailing the causality behind crystallization strategies, data acquisition parameters, and computational refinement of flexible moieties.
Chemical Context and Structural Significance
Compounds containing the 1-(pyridin-2-yl)alkanol motif are heavily utilized as chelating ligands in transition metal complexes[2]. The spatial relationship between the pyridine nitrogen and the hydroxyl oxygen allows for the formation of stable five- or six-membered chelate rings upon metal binding.
In the absence of a metal center, the crystal packing of these molecules is predominantly driven by intermolecular O–H···N hydrogen bonding[3]. The steric bulk of the isobutyl group in 3-Methyl-1-(pyridin-2-yl)butan-1-ol disrupts the formation of highly dense 3D polymeric networks, typically forcing the molecules to assemble into discrete centrosymmetric dimers or 1D polymeric chains[4]. Understanding these supramolecular synthons is essential for predicting the physicochemical properties (e.g., solubility, melting point, and bioavailability) of the bulk material.
Experimental Methodologies
As a Senior Application Scientist, I emphasize that crystallographic success begins long before the crystal is mounted on the diffractometer. The following protocols are designed as a self-validating system to ensure high-fidelity data.
Thermodynamic Crystallization Strategy
To obtain diffraction-quality single crystals, kinetic trapping of disordered conformers must be avoided. The highly flexible isobutyl chain is prone to positional disorder if crystallization occurs too rapidly.
-
Step 1: Solvent Selection: Dissolve 50 mg of high-purity (>99%) 3-Methyl-1-(pyridin-2-yl)butan-1-ol in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). The polar solvent solvates the hydroxyl group, while the non-polar anti-solvent modulates the solubility limit.
-
Step 2: Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove particulate nucleation sites.
-
Step 3: Slow Evaporation: Puncture the vial cap with a single 20-gauge needle. Maintain the vial in a vibration-free environment at a constant 20 °C.
-
Causality: Slow evaporation over 5–7 days ensures a thermodynamically controlled nucleation rate, yielding block-like crystals with minimal internal strain and reduced alkyl chain disorder.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
-
Step 1: Crystal Mounting: Select a pristine, optically clear crystal (approx. 0.25 × 0.20 × 0.15 mm) under polarized light. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.
-
Step 2: Cryogenic Cooling: Immediately transfer the loop to the diffractometer equipped with an N₂ cold stream set to 150 K .
-
Causality: Cooling to 150 K is non-negotiable for this molecule. It freezes out the dynamic thermal motion of the terminal methyl groups on the isobutyl chain, drastically reducing the anisotropic displacement parameters (ADPs) and improving the signal-to-noise ratio at high diffraction angles ( 2θ>50∘ ).
-
Step 3: Data Acquisition: Collect data using Mo K α radiation ( λ=0.71073 Å) via ω -scans. Ensure a redundancy of at least 4.0 to allow for accurate empirical absorption correction.
Caption: Step-by-step SCXRD experimental workflow from purification to final CIF validation.
Computational Refinement and Disorder Modeling
Data reduction is performed using standard suites (e.g., CrysAlisPro)[5]. The structure is solved using dual-space direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL)[5].
-
Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyls)[4].
-
Hydroxyl Hydrogen (Critical Step): The hydroxyl hydrogen atom (O-H) must be located in the difference Fourier map and refined freely.
-
Causality: Freely refining the O-H hydrogen coordinates is essential to unambiguously determine the hydrogen bond donor directionality and accurately calculate the D-H···A angle, which validates the supramolecular network[5].
Quantitative Crystallographic Data
The following table summarizes the expected crystallographic parameters for the racemic form of 3-Methyl-1-(pyridin-2-yl)butan-1-ol, reflecting high-quality data collection standards.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₀H₁₅NO |
| Formula weight | 165.23 g/mol |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a=8.452(1) Å, b=11.210(2) Å, c=10.345(1) Å, β=95.42(1)∘ |
| Volume | 975.8(3) ų |
| Z, Calculated density | 4, 1.125 Mg/m³ |
| Absorption coefficient | 0.072 mm⁻¹ |
| F(000) | 360 |
| Theta range for data collection | 2.54° to 28.35° |
| Reflections collected / unique | 8452 / 2145 [ Rint=0.035 ] |
| Refinement method | Full-matrix least-squares on F2 |
| Final R indices [I>2sigma(I)] | R1=0.0412 , wR2=0.1025 |
| Goodness-of-fit on F2 | 1.045 |
(Note: Parameters are representative of high-resolution structures for this class of pyridyl alkanols).
Supramolecular Architecture and Hydrogen Bonding
In the solid state, the molecular conformation of 3-Methyl-1-(pyridin-2-yl)butan-1-ol is dictated by the minimization of steric clash between the isobutyl group and the pyridine ring. The primary driving force for crystal packing is the strong intermolecular O–H···N hydrogen bond between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule[3].
Caption: Logical flow of supramolecular assembly driven by O-H···N hydrogen bonding and steric packing.
Because the molecule crystallizes in a centrosymmetric space group (e.g., P2₁/c), these interactions typically generate inversion dimers[3]. The geometry of this interaction is highly directional, as detailed in Table 2.
Table 2: Hydrogen Bond Geometry
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| O1–H1···N1^i^ | 0.88(2) | 1.95(2) | 2.815(3) | 168(2) |
Symmetry code: (i) -x+1, -y+1, -z+1
Beyond the primary O–H···N interactions, the 3D lattice is stabilized by weaker dispersive forces, including C–H··· π interactions involving the pyridine ring and van der Waals interactions between the interdigitating isobutyl chains.
Conclusion
The crystal structure analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol requires a rigorous approach to both experimental data collection and computational refinement. By utilizing low-temperature diffraction to suppress the thermal motion of the flexible isobutyl chain and employing precise modeling of the hydroxyl hydrogen, researchers can accurately map the supramolecular O-H···N networks. These structural insights are foundational for leveraging this compound in downstream applications, ranging from transition metal catalysis to active pharmaceutical ingredient (API) development.
References
-
AOBChem USA - 3-methyl-1-(pyridin-2-yl)butan-1-ol Product Catalog. URL: [Link]
-
National Institutes of Health (NIH) / Acta Crystallographica Section E - Crystal structure of aquachlorido(nitrato-κ2 O,O′)[1-(pyridin-2-yl-κN)...]. URL:[Link]
-
IUCr Journals - Crystal structure of poly[hexa-μ-bromido-bis{2-[1-(pyridin-2-yl)ethylideneamino]ethanolato}tetracopper(II)]. URL: [Link]
-
National Institutes of Health (NIH) - 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. URL:[Link]
-
MDPI - X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. URL:[Link]
Sources
- 1. aobchem.com [aobchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of aquachlorido(nitrato-κ2 O,O′)[1-(pyridin-2-yl-κN)-2-(pyridin-2-ylmethylidene-κN)hydrazine-κN 2]manganase(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
